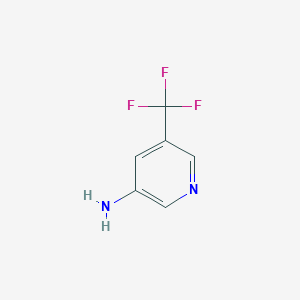

5-(Trifluoromethyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFRBMFEAGFNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555104 | |

| Record name | 5-(Trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112110-07-3 | |

| Record name | 5-(Trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Trifluoromethyl Pyridin 3 Amine and Its Analogs

Precursor Synthesis and Intermediate Derivatization Strategies

The construction of the 5-(trifluoromethyl)pyridin-3-amine scaffold relies on the careful synthesis of key precursors and strategic introduction of the essential functional groups.

Synthesis of Key Halogenated Pyridine (B92270) Precursors

Halogenated pyridines are crucial starting materials for the synthesis of this compound and its analogs. youtube.com The production of these precursors often involves high-temperature radical chlorination or other aggressive halogenation techniques. youtube.com

A widely used and high-demand intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govresearchoutreach.org One common industrial synthesis of 2,3,5-DCTF starts with 3-picoline. nih.govjst.go.jp The process involves the chlorination of 2-chloro-5-methylpyridine (B98176) or 2-chloro-5-(chloromethyl)pyridine (B46043) under liquid-phase conditions to yield 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC). nih.gov This intermediate is then subjected to vapor-phase fluorination to produce the final 2,3,5-DCTF product. nih.gov

Another key precursor, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), can be synthesized through a one-step simultaneous vapor-phase chlorination and fluorination of 3-picoline at temperatures exceeding 300°C, often utilizing transition metal-based catalysts like iron fluoride (B91410). nih.govjst.go.jp While this method offers good yields, it can also produce multi-chlorinated by-products. jst.go.jp

| Precursor | Starting Material | Key Reaction Steps |

| 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | 3-Picoline | Liquid-phase chlorination followed by vapor-phase fluorination |

| 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | 3-Picoline | Simultaneous vapor-phase chlorination and fluorination |

Introduction of the Trifluoromethyl Group onto Pyridine Rings

The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of the target compounds. Several methods are employed to achieve this transformation.

One of the most established methods is the chlorine/fluorine exchange reaction. nih.gov This typically involves the fluorination of a trichloromethyl pyridine derivative using a fluorinating agent like hydrogen fluoride (HF). nih.govgoogle.com The reaction can be conducted in the liquid phase with a catalyst such as a metal halide. google.com For example, 2,3-dichloro-5-(trichloromethyl)pyridine can be fluorinated to 2,3-dichloro-5-(trifluoromethyl)pyridine. google.com

Another approach is the construction of the pyridine ring from a trifluoromethyl-containing building block . nih.govjst.go.jp This involves cyclocondensation reactions using smaller molecules that already possess the CF3 group. nih.gov For instance, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be used as a building block in the synthesis of certain trifluoromethylpyridine derivatives. nih.gov

More recently, direct C-H trifluoromethylation methods have been developed. chemrxiv.org These reactions offer a more direct route to introduce the CF3 group, avoiding the need for pre-functionalized starting materials. One such method involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation. chemrxiv.org This strategy has been shown to be effective for the 3-position-selective trifluoromethylation of pyridine rings. chemrxiv.org

| Method | Description | Example |

| Chlorine/Fluorine Exchange | Replacement of chlorine atoms in a trichloromethyl group with fluorine atoms. | Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with HF. google.com |

| Building Block Approach | Construction of the pyridine ring using a molecule already containing a CF3 group. | Cyclocondensation with (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov |

| Direct C-H Trifluoromethylation | Direct introduction of a CF3 group onto the pyridine ring. | Hydrosilylation followed by electrophilic trifluoromethylation. chemrxiv.org |

Methods for Amine Functionalization

The final key step in the synthesis of this compound is the introduction of the amine group. A common method for this transformation is the amination of a halogenated precursor .

This typically involves the reaction of a halogeno-trifluoromethylpyridine, such as 3-halogeno-5-trifluoromethylpyridine, with ammonia (B1221849). google.com The reaction is generally carried out at elevated temperatures, ranging from 50 to 200°C, to facilitate the nucleophilic aromatic substitution of the halogen with the amino group. google.com This direct amination provides a straightforward route to the desired aminopyridine derivative. google.com For instance, 3-amino-5-trifluoromethylpyridine can be prepared by reacting a 3-halogeno-5-trifluoromethylpyridine with ammonia. google.com

Another strategy involves the reduction of a nitro group . If a nitro-substituted trifluoromethylpyridine is available, it can be reduced to the corresponding amine using standard reducing agents.

Furthermore, direct C-H amination techniques are emerging as a powerful tool. nih.gov These methods allow for the direct installation of an amino group onto the pyridine ring, bypassing the need for pre-functionalization with a halogen. nih.gov

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both palladium and copper catalysts are extensively used in the synthesis of this compound and its analogs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of synthesizing derivatives of this compound, these reactions are invaluable for introducing a wide range of substituents onto the pyridine ring.

For example, palladium catalysts can be used for the trifluoromethylation of aryl chlorides , providing a mild and versatile method for introducing the CF3 group. nih.gov This approach is tolerant of various functional groups, making it suitable for late-stage modifications of complex molecules. nih.gov

Palladium catalysis is also employed in amination reactions . For instance, the synthesis of 5-(Trifluoromethyl)-2-pyridinemethanamine has been achieved through the hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine using a palladium-on-carbon catalyst. chemicalbook.com Additionally, palladium-catalyzed intramolecular aminotrifluoromethoxylation of alkenes has been developed to synthesize 3-OCF3 substituted piperidines. nih.gov

| Reaction Type | Catalyst System | Application |

| Trifluoromethylation | Palladium catalyst | Introduction of CF3 group onto aryl chlorides. nih.gov |

| Amination/Hydrogenation | Palladium on carbon | Synthesis of aminomethylpyridine derivatives. chemicalbook.com |

| Aminotrifluoromethoxylation | Pd(CH3CN)2Cl2 / AgOCF3 | Synthesis of 3-OCF3 substituted piperidines. nih.gov |

Copper-Mediated Transformations

Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. nih.gov Copper-mediated reactions are particularly useful for amination and trifluoromethylthiolation reactions.

Copper-catalyzed amination of halopyridines provides an effective method for synthesizing aminopyridine derivatives. researchgate.net For example, copper(I) oxide can catalyze the amination of 2-bromopyridine (B144113) with aqueous ammonia under relatively mild conditions. researchgate.net This methodology is applicable to a variety of aminopyridine derivatives bearing both electron-withdrawing and electron-donating groups. researchgate.net

Copper catalysts are also instrumental in trifluoromethylthiolation reactions . A simple method for the copper-mediated trifluoromethylthiolation of iodopyridinones using (bpy)CuSCF3 (where bpy = 2,2'-bipyridine) has been developed, yielding trifluoromethylthiolated pyridinones in moderate to excellent yields. rsc.org Furthermore, copper-mediated cyclization of CF3-imidoyl sulfoxonium ylides with terminal alkynes has been utilized to construct 5-trifluoromethylpyrroles. chemistryviews.org

| Reaction Type | Catalyst System | Application |

| Amination | Copper(I) oxide | Synthesis of aminopyridines from halopyridines. researchgate.net |

| Trifluoromethylthiolation | (bpy)CuSCF3 | Synthesis of trifluoromethylthiolated pyridinones. rsc.org |

| Cyclization | CuOTf | Synthesis of 5-trifluoromethylpyrroles. chemistryviews.org |

Other Transition Metal-Catalyzed Processes

Beyond conventional methods, several other transition metal-catalyzed processes have been developed for the synthesis of fluorinated pyridines, including analogs of this compound. These methods offer alternative pathways, often with enhanced selectivity and functional group tolerance.

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for constructing multi-substituted 3-fluoropyridines. nih.gov This approach utilizes α-fluoro-α,β-unsaturated oximes and alkynes as coupling partners. The reactions, often catalyzed by a [Cp*RhCl₂]₂/metal acetate (B1210297) system, proceed efficiently in non-hydroxylic solvents like ethyl acetate to prevent the displacement of fluorine. nih.gov This method is notable for its ability to couple terminal alkynes with high regioselectivity, providing a direct route to specifically substituted 3-fluoropyridine (B146971) isomers. nih.gov

Nickel catalysis has also been employed for the regioselective hydrodefluorination (HDF) of partially fluorinated pyridines using pinacolborane (HBPin). rsc.org This process is significant as it allows for the selective removal of fluorine atoms, which can be a strategic step in the synthesis of specifically substituted fluoropyridines. The efficiency of the Ni(0) catalyst system can depend on the fluorine substitution pattern on the pyridine ring. rsc.org Notably, these reactions can be performed using bench-stable precatalysts, enhancing their practical applicability. rsc.org

Copper-catalyzed reactions represent another important class of transformations for introducing trifluoromethyl groups. beilstein-journals.orgnih.gov While direct amination at the 3-position is specific, related copper-catalyzed trifluoromethylation reactions of aryl halides or boronic acids provide insight into C-CF₃ bond formation on aromatic rings, a key feature of the target molecule. beilstein-journals.org These reactions often employ a nucleophilic CF₃ source in conjunction with a copper catalyst. nih.gov

The table below summarizes key aspects of these alternative transition metal-catalyzed processes for synthesizing related fluorinated pyridine structures.

| Catalyst System | Reactants | Product Type | Key Features |

| [Cp*RhCl₂]₂ / AgOAc | α-fluoro-α,β-unsaturated oximes + alkynes | Multi-substituted 3-fluoropyridines | High regioselectivity with terminal alkynes; avoids fluoride displacement. nih.gov |

| Ni(0) / HBPin | Partially fluorinated pyridines | Hydrodefluorinated pyridines | Regioselective C-F bond activation; employs bench-stable precatalysts. rsc.org |

| CuI / Nucleophilic CF₃ source | Aryl iodides + α-silyldifluoroacetates | Trifluoromethylated arenes | Provides a pathway for introducing fluorinated groups onto aromatic systems. beilstein-journals.org |

Mechanistic Insights into Formation Reactions of this compound

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The formation of the C-N bond and the construction or functionalization of the pyridine ring are central to these pathways.

The formation of the C-N bond on a pyridine ring can occur through several mechanisms, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. researchgate.net In the context of synthesizing 3-aminopyridines, a common precursor is a halopyridine, such as 3-bromo-5-(trifluoromethyl)pyridine. The amination of this substrate, for instance via the Buchwald-Hartwig amination, involves a catalytic cycle with a transition metal (commonly palladium). This cycle typically includes oxidative addition of the metal to the carbon-halogen bond, coordination of the amine, deprotonation to form an amido complex, and reductive elimination to yield the final product and regenerate the catalyst. researchgate.net

For syntheses that construct the pyridine ring itself, mechanistic studies have explored various cycloaddition and annulation strategies. researchgate.net A plausible mechanism for the formation of a substituted 2-trifluoromethyl pyridine involves the 1,4-Michael addition of a pyridinium (B92312) ylide to a chalcone (B49325) derivative, creating a 1,5-dicarbonyl intermediate. researchgate.net Subsequent addition of an ammonia source, followed by cyclization and aromatization, leads to the final pyridine ring. researchgate.net While this example forms a 2-substituted pyridine, the principles of ring closure and aromatization are broadly applicable.

Computational studies have also shed light on pyridine ring-opening and rearrangement mechanisms, which can be relevant in understanding potential side reactions or alternative synthetic pathways. acs.org For instance, the cleavage of C-N or C-C bonds within the pyridine ring under certain conditions can lead to different isomers or degradation products. acs.orgresearchgate.net The trifluoromethyl group significantly influences the electrophilicity of adjacent carbon atoms, which can direct the regiochemistry of reactions. In reactions of amines with trifluoromethyl-β-diketones, the CF₃ group enhances the electrophilicity of the neighboring carbonyl group, influencing which carbonyl is attacked and thereby determining the final regioisomer of the resulting fused pyridine system. acs.org

Key mechanistic steps in the formation of aminopyridine derivatives are outlined in the table below.

| Mechanistic Step | Description | Reaction Type |

| Oxidative Addition | The transition metal catalyst inserts into the C-X (X=halogen) bond of the pyridine ring. | Cross-coupling |

| Nucleophilic Attack | An amine attacks an electrophilic carbon on the pyridine ring or a pre-activated intermediate. | SNAr / Cross-coupling |

| Cyclization | An acyclic precursor undergoes an intramolecular reaction to form the heterocyclic pyridine ring. | Ring Synthesis |

| Dehydration/Aromatization | An intermediate, such as a dihydropyridine, eliminates water or hydrogen to form the stable aromatic pyridine ring. | Ring Synthesis |

Sustainable Synthesis Approaches and Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to reduce environmental impact and improve safety and efficiency.

One key area of focus is the use of greener solvents. Research has demonstrated that transition-metal-catalyzed reactions can be performed in more environmentally benign solvents. For example, the nickel-catalyzed hydrodefluorination of fluoropyridines has been shown to be effective in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from renewable resources that is a greener alternative to traditional ethereal or chlorinated solvents. rsc.org

The use of alternative energy sources to drive reactions is another cornerstone of green chemistry. Ultrasound irradiation has been successfully employed for the synthesis of fluorinated pyridinium salts, a class of compounds related to the target molecule. nih.gov This technique often leads to significantly reduced reaction times and higher yields compared to conventional heating methods. nih.govmdpi.com Similarly, microwave irradiation has proven to be an efficient and green procedure for the synthesis of other nitrogen-containing heterocycles, such as 1,3,5-triazines, often under solvent-free conditions, which could be applicable to pyridine synthesis. chim.it

Furthermore, developing metal-free synthesis routes is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. For the formation of C-N bonds, metal-free methods for the site-selective amination of polyhalogenated pyridines have been developed, offering a more sustainable alternative to traditional cross-coupling reactions. rsc.org The valorization of waste products, such as using SF₆ as a fluorinating agent, also represents an ambitious green chemistry strategy, though its application to this specific synthesis is still an area for future research. acs.org

The table below highlights some green chemistry approaches relevant to the synthesis of this compound and its analogs.

| Green Chemistry Principle | Application Example | Benefit |

| Use of Greener Solvents | Nickel-catalyzed HDF in 2-MeTHF. rsc.org | Reduced environmental impact, use of a renewable solvent. |

| Alternative Energy Sources | Ultrasound-assisted synthesis of pyridinium salts. nih.govmdpi.com | Shorter reaction times, higher yields, energy efficiency. |

| Atom Economy | [3+2] cycloaddition reactions to build heterocyclic rings. nih.gov | High efficiency in incorporating reactants into the final product. |

| Avoidance of Metal Catalysts | Metal-free site-selective C-N bond formation on pyridines. rsc.org | Reduces metal waste and associated toxicity and cost. |

Chemical Reactivity and Transformation Mechanisms of 5 Trifluoromethyl Pyridin 3 Amine

Reactions of the Amino Group

The primary amino group at the C3 position of the pyridine (B92270) ring is a key site of reactivity, readily undergoing reactions typical of aromatic amines. These transformations allow for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions

The nitrogen atom of the amino group in 5-(trifluoromethyl)pyridin-3-amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to acylation and alkylation.

Acylation reactions involve the treatment of the amine with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the reaction of a related compound, 2-amino-3-chloro-5-trifluoromethylpyridine, with 2,6-difluorobenzoylisocyanate results in the formation of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a derivative with potential applications in agricultural and medicinal chemistry. google.com This transformation highlights the ability of the amino group to act as a potent nucleophile in acylation reactions. A general representation of the acylation of this compound with acetic anhydride (B1165640) is shown below. youtube.com

Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. wikipedia.orgyoutube.com These reactions proceed via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkylating agent. nih.gov However, a common challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net The reactivity of the newly formed secondary amine is often comparable to or even greater than the starting primary amine, making the selective synthesis of mono-alkylated products challenging without careful control of reaction conditions. researchgate.net The use of specific catalysts and reaction conditions, such as mixed oxides at room temperature, has been explored to achieve selective N-alkylation. researchgate.net

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O) | Amide | Often in the presence of a base to neutralize the acid byproduct. |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Can be performed with or without a base; may lead to a mixture of products. |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. iitk.ac.inacs.org This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric or sulfuric acid at low temperatures (0-10 °C). researchgate.netgoogle.com

The resulting pyridin-3-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of functional groups onto the pyridine ring. A particularly useful set of these transformations is the Sandmeyer reaction. wikipedia.orgnih.govbohrium.com In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, a process often catalyzed by copper(I) salts. wikipedia.orgnih.gov This provides a powerful method for synthesizing a variety of substituted pyridines that may be difficult to access through other means.

Common Sandmeyer and related reactions include:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 3-chloro- or 3-bromo-5-(trifluoromethyl)pyridine.

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a cyano group, forming 5-(trifluoromethyl)pyridine-3-carbonitrile. wikipedia.org

Hydroxylation: Heating the diazonium salt in water leads to the formation of 5-(trifluoromethyl)pyridin-3-ol. wikipedia.org

Trifluoromethylation: More recent developments have shown that a trifluoromethyl group can be introduced using reagents like TMSCF₃ in a copper-mediated process, offering a route to compounds with enhanced metabolic stability and lipophilicity. wikipedia.orgorganic-chemistry.org

| Transformation | Reagent(s) | Product |

|---|---|---|

| Chlorination | CuCl | 3-Chloro-5-(trifluoromethyl)pyridine |

| Bromination | CuBr | 3-Bromo-5-(trifluoromethyl)pyridine |

| Cyanation | CuCN | 5-(Trifluoromethyl)pyridine-3-carbonitrile |

| Hydroxylation | H₂O, Δ | 5-(Trifluoromethyl)pyridin-3-ol |

Formation of Heterocyclic Rings

The amino group of this compound, in conjunction with the adjacent pyridine nitrogen, provides a reactive scaffold for the construction of fused heterocyclic ring systems. These reactions typically involve condensation with bifunctional reagents, leading to the formation of bicyclic structures with diverse biological activities.

One important class of fused heterocycles that can be synthesized from aminopyridines are imidazopyridines . nih.govnih.govrsc.org For example, imidazo[1,2-a]pyridines are commonly prepared via the cyclization of 2-aminopyridines with α-haloketones or related reagents. nih.gov While this compound is a 3-aminopyridine, analogous cyclization strategies can lead to other isomeric imidazopyridine systems, such as imidazo[4,5-b]pyridines. Another approach involves the synthesis of imidazo[1,5-a]pyridines through the reaction of pyridinylmethanol derivatives with nitriles, a reaction in which the aminopyridine could serve as a precursor to the pyridinylmethanol. organic-chemistry.orgacs.org

Similarly, triazolopyridines can be synthesized from aminopyridine precursors. organic-chemistry.org For instance, the reaction of a 2-hydrazinopyridine (B147025) (which can be derived from the corresponding 2-aminopyridine (B139424) via diazotization and reduction) with an isothiocyanate can lead to the formation of a wikipedia.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine ring system. organic-chemistry.org By analogy, this compound could be converted to the corresponding hydrazine (B178648) and used as a key building block for the synthesis of trifluoromethyl-substituted triazolopyridines.

Furthermore, pyrazolo[3,4-b]pyridines can be synthesized from the reaction of 2-chloropyridines with hydrazines. researchgate.net This suggests that a halogenated derivative of this compound could be a valuable intermediate for accessing trifluoromethyl-substituted pyrazolopyridines. The synthesis of these and other fused heterocyclic systems from this compound and its derivatives opens up a vast chemical space for the development of new therapeutic agents and functional materials. nih.gov

Reactions at the Pyridine Ring

The pyridine ring of this compound is subject to reactions characteristic of aromatic systems, namely electrophilic and nucleophilic aromatic substitution. The regiochemical outcome of these reactions is strongly influenced by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. chemrxiv.org However, the reactivity and regioselectivity in this compound are governed by the interplay between the strongly deactivating trifluoromethyl group and the activating amino group.

The amino group is an activating, ortho, para-directing group, while the trifluoromethyl group is a strongly deactivating, meta-directing group. In this compound, the amino group is at the C3 position and the trifluoromethyl group is at the C5 position. The directing effects of these substituents on the available positions (C2, C4, C6) are as follows:

Amino group (at C3): Directs electrophiles to the ortho positions (C2 and C4).

Trifluoromethyl group (at C5): Directs electrophiles to the meta positions (C2 and C6).

Based on these competing effects, electrophilic attack is most likely to occur at the C2, C4, and C6 positions. The C2 position is particularly activated as it is ortho to the activating amino group and meta to the deactivating trifluoromethyl group. The C4 position is also activated by the amino group, while the C6 position is influenced by the trifluoromethyl group's meta-directing effect.

Nucleophilic Aromatic Substitution (NAS) Reactions on Halogenated Derivatives

While the pyridine ring itself is generally resistant to nucleophilic attack unless strongly activated, the introduction of a good leaving group, such as a halogen, at an appropriate position can facilitate nucleophilic aromatic substitution (NAS) reactions. youtube.com The presence of the electron-withdrawing trifluoromethyl group in halogenated derivatives of this compound further activates the ring towards nucleophilic attack.

Halogenated derivatives such as 2-chloro-3-amino-5-(trifluoromethyl)pyridine and 2-bromo-3-amino-5-(trifluoromethyl)pyridine are known compounds and serve as valuable intermediates. thermofisher.com The halogen atom at the C2 position is susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. For example, the amination of 2-halogeno-trifluoromethyl-halogenopyridines has been reported to occur at the 2-position. google.com

These halogenated derivatives are also excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . nih.govacs.orgnih.gov This reaction allows for the formation of carbon-carbon bonds by coupling the halopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. This provides a powerful tool for the synthesis of a wide range of biaryl and other complex structures. For example, 2-bromo-3-amino-5-(trifluoromethyl)pyridine can be coupled with various boronic acids to introduce new aryl or alkyl groups at the C2 position. The general conditions for such a reaction are outlined in the table below.

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Amination | 2-Chloro-3-amino-5-(trifluoromethyl)pyridine | Ammonia (B1221849) or Primary/Secondary Amine | Elevated temperature and pressure | 2,3-Diamino-5-(trifluoromethyl)pyridine derivative |

| Suzuki-Miyaura Coupling | 2-Bromo-3-amino-5-(trifluoromethyl)pyridine | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 2-Aryl-3-amino-5-(trifluoromethyl)pyridine |

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to a strong base, such as an organolithium reagent. baranlab.org This coordination facilitates the deprotonation of the ortho-position, leading to a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.org

In the context of pyridines, the nitrogen atom itself can act as a directing group, but its inherent electron-deficient nature can lead to side reactions like nucleophilic addition of the organolithium reagent. harvard.edu Therefore, the presence of other directing groups is often crucial for achieving high regioselectivity. For substituted pyridines, the position of metalation is generally directed away from the C-2 position. uwindsor.ca

For this compound, the amino group (-NH₂) serves as the primary directing group for ortho-metalation. The trifluoromethyl group (-CF₃) is considered a moderate directing group. organic-chemistry.org The lithiation is expected to occur at the C-4 position, ortho to the strongly directing amino group. This regioselectivity is driven by the ability of the amino group to chelate the lithium cation, bringing the base into proximity of the C-4 proton and increasing its kinetic acidity.

The general mechanism for the DoM of this compound is outlined below:

Coordination: The organolithium reagent (e.g., n-butyllithium) coordinates to the Lewis basic nitrogen of the amino group.

Deprotonation: The coordinated base then abstracts a proton from the adjacent C-4 position, forming a stable aryllithium intermediate.

Electrophilic Quench: The resulting lithiated species can then react with a variety of electrophiles (E⁺) to introduce a new substituent at the C-4 position.

| Step | Description |

| 1 | Coordination of the organolithium reagent to the amino group. |

| 2 | Regioselective deprotonation at the C-4 position. |

| 3 | Reaction with an electrophile to introduce a new substituent. |

This strategy provides a reliable method for the synthesis of 3,4,5-trisubstituted pyridines, which are valuable building blocks in medicinal chemistry and materials science.

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group (-CF₃) exerts a significant influence on the reactivity of the pyridine ring through a combination of electronic and steric effects.

Electronic Effects and Aromaticity Modulation

The trifluoromethyl group is a strongly electron-withdrawing group, a property quantified by its Hammett constant (σp = 0.54). nih.gov This potent inductive effect (-I) significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and influencing its aromatic character.

The strong electron-withdrawing nature of the -CF₃ group deactivates the pyridine ring towards electrophilic aromatic substitution. acs.org However, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group. In the case of this compound, this effect enhances the reactivity of the C-2 and C-6 positions towards nucleophiles.

Steric Effects and Reaction Pathway Influence

The trifluoromethyl group is sterically demanding, and this bulk can influence the regioselectivity of reactions. In the context of Directed ortho-Metalation, while the electronic directing effect of the amino group is dominant, the steric hindrance from the -CF₃ group at the C-5 position can further disfavor metalation at the C-6 position, reinforcing the preference for lithiation at the C-4 position.

Advanced Spectroscopic and Structural Characterization of 5 Trifluoromethyl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-(Trifluoromethyl)pyridin-3-amine and its derivatives, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a comprehensive understanding of their chemical architecture.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the protons on the pyridine (B92270) ring and the amino group. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as distinct signals in the downfield region. For the parent compound, the following signals have been reported: a singlet at 8.26 ppm, a doublet at 8.24 ppm, and a triplet at 7.15 ppm. The amino group protons are observed as a broad singlet at 4.00 ppm. chemicalbook.com The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

For derivatives, such as 2-chloro-5-(trifluoromethyl)pyridin-3-amine, the ¹H NMR spectrum shows characteristic shifts. In this derivative, the presence of the chlorine atom further influences the electronic environment of the pyridine ring protons. researchgate.netdocumentsdelivered.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. The carbon atoms of the pyridine ring resonate in the aromatic region, and their chemical shifts are significantly affected by the attached functional groups. The carbon of the trifluoromethyl group is typically observed as a quartet due to coupling with the three fluorine atoms. For the related compound 2-amino-3-chloro-5-trifluoromethyl pyridine, detailed ¹³C NMR data has been reported, which can be used as a reference for understanding the carbon environment in this compound. researchgate.netdocumentsdelivered.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful technique for characterizing fluorinated compounds. The trifluoromethyl group in this compound and its derivatives gives a strong singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the pyridine ring. For instance, in N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines, the trifluoromethyl group's chemical shift provides information about the electronic effects of the substituents. mdpi.com

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | 8.26 (s, 1H), 8.24 (d, 1H), 7.15 (t, 1H), 4.00 (s, 2H) chemicalbook.com | Not experimentally reported | Not experimentally reported |

| 2-Chloro-5-trifluoromethylpyridine | CDCl₃ | 8.69 (s, 1H), 7.90 (d, 1H), 7.50 (d, 1H) chemicalbook.com | Not experimentally reported | Not experimentally reported |

| 2-Amino-3-chloro-5-trifluoromethyl pyridine | DMSO-d₆ | 8.12 (s, 1H), 7.85 (s, 1H), 6.15 (s, 2H) researchgate.net | 145.2, 142.8, 134.5, 123.9 (q, J=272 Hz), 122.1, 115.6 researchgate.net | Not experimentally reported |

Note: Some data in the table is for closely related derivatives and is provided for comparative purposes.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule. In this compound, COSY would show correlations between the coupled protons on the pyridine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, the protons on the pyridine ring would show correlations to the carbon of the trifluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound and its derivatives. The exact mass of this compound (C₆H₅F₃N₂) is 162.0405 Da. nih.gov HRMS is essential for confirming the identity of a synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental formulas. For derivatives, such as N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines, HRMS is used to confirm their successful synthesis. mdpi.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to produce a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For amines, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). In the case of this compound, fragmentation would likely involve the pyridine ring and the trifluoromethyl group. The robust nature of the pyridine ring often leads to fragment ions where the ring remains intact. The loss of the trifluoromethyl group or parts of it can also be observed. Analysis of the MS/MS spectrum of 2-amino-3-chloro-5-trifluoromethyl pyridine provides valuable insights into the fragmentation behavior of such molecules. researchgate.netdocumentsdelivered.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds of the pyridine ring.

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

N-H Bending: The N-H bending (scissoring) vibration for primary amines is usually observed in the range of 1580-1650 cm⁻¹. orgchemboulder.com

C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorption bands, typically in the region of 1100-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.

For the related compound 2-amino-3-chloro-5-trifluoromethyl pyridine, a detailed analysis of its FT-IR spectrum has been performed, providing a good reference for the expected vibrational frequencies in this compound. researchgate.netdocumentsdelivered.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1300 |

| Aromatic Ring (C=C) | Stretching | 1400 - 1600 |

| Aromatic Ring (C-H) | Stretching | > 3000 |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available in the crystallographic databases, analysis of closely related structures provides valuable insights into the expected solid-state conformation. For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a derivative of the trifluoromethylpyridine scaffold, has been determined. researchgate.net

In a study of 5-(trifluoromethyl)picolinic acid monohydrate, the compound was found to crystallize in a hydrated form. researchgate.net The analysis revealed the carboxylic acid group positioned ortho to the pyridine nitrogen and the trifluoromethyl group situated para to the acid group. researchgate.net The aromatic C-N bond lengths were found to be shorter than the aromatic C-C bonds, a characteristic feature of pyridine structures. researchgate.net

Key Crystallographic Data for a Related Derivative (5-(trifluoromethyl)picolinic acid monohydrate):

| Parameter | Value |

| Empirical Formula | C₇H₄F₃NO₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (4) |

| b (Å) | 12.8976 (5) |

| c (Å) | 13.3456 (5) |

| β (°) | 109.987 (2) |

| Volume (ų) | 1634.54 (11) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.706 |

Data sourced from a study on 5-(trifluoromethyl)picolinic acid monohydrate and presented as a representative example. researchgate.net

The crystal structure of this related molecule is stabilized by a network of hydrogen bonds. The carboxylic acid forms a hydrogen bond with the bridging water molecule, which in turn donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, creating a centrosymmetric dimer. researchgate.net Such detailed structural information is crucial for understanding the physicochemical properties of these compounds and for designing new derivatives with desired solid-state characteristics.

Advanced Chromatographic Techniques for Purity and Isomer Analysis

The assessment of purity and the separation of isomers are critical steps in the synthesis and characterization of this compound and its derivatives. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are routinely employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For trifluoromethyl-substituted pyridines, reversed-phase HPLC is a common method of choice.

A study on the analysis of a related compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, demonstrated a successful separation using a reversed-phase (RP) HPLC method. bldpharm.com The method utilized a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. bldpharm.com This type of methodology is readily adaptable for the purity analysis of this compound, allowing for the detection and quantification of impurities. The use of a photodiode array (PDA) detector can provide spectral information, aiding in the identification of unknown impurities.

Typical HPLC Parameters for Analysis of Trifluoromethylpyridine Derivatives:

| Parameter | Condition |

| Column | Reversed-phase C18, 3 µm particle size |

| Mobile Phase | Acetonitrile and Water with Formic or Phosphoric Acid |

| Detection | UV, Photodiode Array (PDA), Mass Spectrometry (MS) |

| Application | Purity assessment, impurity profiling |

Based on methods for related compounds. bldpharm.com

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amine group in this compound, derivatization is often employed to improve its chromatographic behavior.

Derivatization with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the polar amine group into a less polar trimethylsilyl (B98337) (TMS) derivative. cam.ac.uk This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and resolution on nonpolar GC columns. The use of a catalyst such as pyridine can accelerate the derivatization of sterically hindered groups. cam.ac.uk

The separation of positional isomers of trifluoromethylpyridine derivatives, which can have very similar physical properties, presents a significant analytical challenge. Recent advancements have explored the use of novel stationary phases for enhanced separation. For example, a trifluoromethyl-functionalized 2D covalent organic framework (COF) has been successfully used as a stationary phase in a capillary GC column for the baseline separation of various isomers, including xylenes (B1142099) and chlorotoluenes. The functional groups on the COF provide multiple interaction mechanisms, such as hydrogen bonding, dipole interactions, and steric effects, which contribute to the high-resolution separation.

Computational and Theoretical Investigations of 5 Trifluoromethyl Pyridin 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(Trifluoromethyl)pyridin-3-amine, offering a lens into its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting molecular geometries, electronic properties, and reactivity. researchgate.net For molecules like this compound, DFT calculations can elucidate the influence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group on the pyridine (B92270) ring. These calculations are crucial for understanding the molecule's reactivity in various chemical transformations.

While specific DFT studies on the reactivity and selectivity of this compound are not extensively available in the public domain, studies on related trifluoromethyl-substituted pyridines provide a framework for understanding its likely behavior. For instance, research on 2-amino-3-chloro-5-trifluoromethyl pyridine highlights how DFT can be used to analyze molecular geometry and vibrational modes, which are key to understanding reactivity. researchgate.net The presence of both an activating amino group and a deactivating trifluoromethyl group on the pyridine ring suggests a nuanced reactivity profile. The amino group would be expected to direct electrophilic substitution to the ortho and para positions (C2, C4, and C6), while the trifluoromethyl group would deactivate the ring towards such reactions. Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, would make it susceptible to nucleophilic aromatic substitution.

A DFT study on a related compound, 5-(trifluoromethyl)pyridine-2-thiol (B7722606), utilized the B3LYP and HSEH1PBE hybrid functionals with a 6–311+G(d, p) basis set to determine its optimized geometry and electronic properties. journaleras.com Similar computational approaches would be instrumental in mapping the reaction pathways and transition states for various reactions involving this compound, thereby predicting its regioselectivity and stereoselectivity.

Table 1: Representative Theoretical Bond Lengths and Angles for a Trifluoromethyl-Substituted Pyridine Derivative (5-(trifluoromethyl)pyridine-2-thiol) Calculated by DFT

| Parameter | Bond Length (Å) - B3LYP/6-311+G(d,p) | Bond Length (Å) - HSEH1PBE/6-311+G(d,p) |

| C1-N1 | 1.331 | 1.327 |

| C5-N1 | 1.333 | 1.328 |

| C4-C6 | - | - |

Data adapted from a study on 5-(trifluoromethyl)pyridine-2-thiol and is for illustrative purposes. journaleras.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution within a molecule, with different colors representing varying electrostatic potentials. researchgate.netresearchgate.net

For this compound, an MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the nitrogen of the amino group, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net These regions are electron-rich due to the lone pairs of electrons on the nitrogen atoms. Conversely, regions of positive potential (colored blue) would be anticipated around the hydrogen atoms of the amino group and potentially on the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing trifluoromethyl group. researchgate.net These positive regions are indicative of sites prone to nucleophilic attack.

The MEP surface provides a clear rationale for the molecule's interaction with other chemical species, including receptor binding sites in a biological context. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

In the case of this compound, the presence of the electron-donating amino group would be expected to raise the energy of the HOMO, while the electron-withdrawing trifluoromethyl group would lower the energy of the LUMO. A DFT study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) showed that the introduction of a CF3 group decreased the HOMO-LUMO gap compared to the unsubstituted analogue, suggesting increased reactivity. nih.gov A similar effect would be anticipated for this compound.

The distribution of the HOMO and LUMO across the molecule is also significant. For many aromatic systems, the HOMO and LUMO are distributed over the π-system. researchgate.net The specific distribution in this compound would reveal the most probable sites for electron donation and acceptance, further clarifying its reactivity in pericyclic reactions and its behavior in electronic applications.

Table 2: Illustrative HOMO-LUMO Energy Gap for a Related Trifluoromethyl-Substituted Heterocycle

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | - | - | 5.52174 |

Data from a study on a related compound and is for illustrative purposes. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms over a series of small time steps. This would allow for the exploration of the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them. The rotation around the C-N bond of the amino group and the C-C bond of the trifluoromethyl group would be of particular interest.

Furthermore, MD simulations are invaluable for studying the interactions of this compound with other molecules. For example, by simulating the molecule in the active site of a protein, researchers can predict binding modes, calculate binding free energies, and understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is critical for structure-based drug design.

In Silico Screening and Ligand-Based Drug Design

The scaffold of this compound is of significant interest in drug discovery due to the favorable properties conferred by the trifluoromethyl group and the versatile chemistry of the aminopyridine core. nih.govnih.gov In silico screening methods are powerful tools for exploring the chemical space around this scaffold to identify novel bioactive compounds.

Virtual High-Throughput Screening (vHTS) Methodologies

Virtual High-Throughput Screening (vHTS) involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a biological target. youtube.com This approach can be either structure-based or ligand-based.

In a structure-based vHTS campaign targeting a specific protein, molecules from a virtual library would be docked into the protein's binding site. A scoring function would then be used to estimate the binding affinity of each molecule, and the top-scoring compounds would be selected for further investigation. nih.gov

In the absence of a known 3D structure of the target, ligand-based vHTS can be employed. This approach uses the known active ligands, such as derivatives of this compound, to build a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. The virtual library is then screened to find molecules that match this pharmacophore. nih.gov

Table 3: Common Pharmacophoric Features Used in Ligand-Based Drug Design

| Feature | Description |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar group that tends to avoid water. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. |

These in silico methods significantly accelerate the initial stages of drug discovery by prioritizing which compounds to synthesize and test experimentally, saving considerable time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity in a quantitative manner. chemrevlett.com These models are built upon molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. For a molecule like this compound, key descriptors can be calculated to estimate its potential role in a biologically active compound.

While specific QSAR models developed exclusively for a series based on the this compound scaffold are not extensively documented in public literature, the principles of QSAR can be applied by analyzing its structural features. The primary components influencing its activity profile in a larger molecule would be the pyridine ring, the primary amine group, and the trifluoromethyl (-CF3) group.

The Trifluoromethyl Group: This group is a strong electron-withdrawing moiety, which significantly impacts the electronic environment of the pyridine ring. acs.org In QSAR studies of trifluoromethyl pyridine derivatives, descriptors related to electrostatic fields are crucial. rsc.orgrsc.orgresearchgate.net The -CF3 group also increases lipophilicity, a key parameter in drug absorption and distribution, which is quantified by descriptors like the logarithm of the partition coefficient (LogP).

The Pyridine and Amine Moieties: The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively. QSAR models for related heterocyclic compounds often include descriptors for hydrogen bonding potential, polar surface area (PSA), and steric fields to account for these interactions. chemrevlett.com

A reliable QSAR model requires a dataset of structurally related compounds with measured biological activity. nih.gov By analyzing descriptors for a series of such compounds, a mathematical model is generated to predict the activity of new, unsynthesized analogs. For derivatives of this compound, this approach could accelerate the discovery of potent agents by prioritizing the synthesis of compounds with the most promising predicted activity. chemrevlett.com

Below is a table of computationally predicted physicochemical properties for this compound that would serve as descriptors in a QSAR model.

| Property/Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅F₃N₂ | PubChem |

| Molecular Weight | 162.11 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Polar Surface Area (PSA) | 38.9 Ų | PubChem nih.gov |

| Refractive Index | 1.459 | ChemSpider |

| Polarizability | 12.31 ų | ChemSpider |

Table 1: Computed Physicochemical Properties (Descriptors) for this compound.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. mdpi.com This technique is fundamental in drug discovery for elucidating potential mechanisms of action and predicting binding affinity. For this compound, while it is primarily a synthetic building block, docking studies of its derivatives provide significant insights into its binding contributions.

In numerous studies involving complex molecules that incorporate the trifluoromethyl pyridine moiety, this structural unit plays a critical role in the binding interactions within the active site of a protein. researchgate.netnih.gov

Key Interaction Features:

Hydrogen Bonding: The primary amine at the 3-position is a potent hydrogen bond donor. In docking simulations, this group frequently forms crucial hydrogen bonds with the carbonyl oxygen atoms on the protein backbone or with acidic amino acid residues like aspartate or glutamate. nih.gov The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor.

Hydrophobic and Halogen Interactions: The trifluoromethyl group and the aromatic pyridine ring contribute to hydrophobic interactions, fitting into non-polar pockets of the active site. The fluorine atoms of the -CF3 group can also participate in specific, favorable interactions known as halogen bonds with electron-rich atoms like oxygen.

The table below illustrates a hypothetical binding interaction profile for a derivative containing the this compound core within a generic kinase active site, based on common interactions reported for similar compounds.

| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Asp181 (Carbonyl O) | 3-Amino (H) | Hydrogen Bond | 2.1 |

| Val89 (Side Chain) | Pyridine Ring | Hydrophobic (π-Alkyl) | 3.8 |

| Leu134 (Side Chain) | Trifluoromethyl Group | Hydrophobic | 4.1 |

| Gln130 (Amide N-H) | Pyridine (N) | Hydrogen Bond | 2.9 |

Table 2: Representative Predicted Binding Interactions for a this compound Moiety in a Protein Active Site.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov These predictions are invaluable for confirming experimentally determined structures and for interpreting complex spectra. For this compound, DFT calculations can provide theoretical IR, Raman, NMR, and UV-Vis spectra.

The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Following this, frequency calculations are performed on the optimized structure. These calculations yield vibrational modes and their corresponding frequencies and intensities, which can be directly compared to experimental IR and Raman spectra. arxiv.org A similar approach, often using the Gauge-Independent Atomic Orbital (GIAO) method, is employed to predict NMR chemical shifts. nih.govresearchgate.net Electronic transitions, which correspond to UV-Vis absorption, can be calculated using Time-Dependent DFT (TD-DFT). researchgate.netacs.org

A computational study on the closely related isomer, 2-amino-3-chloro-5-trifluoromethyl pyridine, demonstrated that DFT calculations can accurately predict vibrational wavenumbers that correlate well with experimental FT-IR and Raman data. researchgate.net The same study used TD-DFT to predict the electronic absorption spectra. researchgate.net

The table below shows a representative set of predicted vibrational frequencies for this compound, as would be generated by a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d,p)).

| Vibrational Mode Description | Calculated Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H Asymmetric Stretch | 3510 | High | Low |

| N-H Symmetric Stretch | 3405 | Medium | Low |

| C-H Aromatic Stretch | 3080 | Low | Medium |

| C=C/C=N Ring Stretch | 1610 | High | High |

| N-H Scissoring | 1595 | Medium | Low |

| C-F Symmetric Stretch | 1130 | Very High | Medium |

| Pyridine Ring Breathing | 998 | Low | Very High |

Table 3: Representative Predicted Vibrational Spectra Data for this compound.

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted. For example, one source provides a predicted ¹H-NMR spectrum in DMSO-d6 with peaks at δ = 8.17 (s, 1H), 8.02 (s, 1H), 7.16 (s, 1H), and 5.85 (s, 2H, -NH₂). Such computational data are crucial for confirming the identity and purity of the synthesized compound.

Medicinal Chemistry and Pharmacological Applications of 5 Trifluoromethyl Pyridin 3 Amine Derivatives

Role as a Key Scaffold in Drug Discovery and Development

The 5-(trifluoromethyl)pyridine motif is a cornerstone in the development of novel pharmaceuticals and agrochemicals. probechem.comnih.gov The unique physicochemical properties imparted by the combination of the pyridine (B92270) ring and the trifluoromethyl group have led to its incorporation into numerous approved drugs and clinical candidates. nih.gov The -CF3 group enhances metabolic stability and modulates lipophilicity, while the primary amine of 5-(trifluoromethyl)pyridin-3-amine provides a reactive handle for constructing more complex, pharmacologically active molecules. selleckchem.com

This scaffold's value is evident in its use to create a wide array of derivatives, including kinase inhibitors and antiviral agents. selleckchem.com The electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring electron-deficient, which influences its reactivity and interaction with biological targets. selleckchem.com Chemists utilize this compound and related structures as starting materials to synthesize new chemical entities with improved efficacy, bioavailability, and pharmacokinetic profiles. medchemexpress.com The demand for trifluoromethylpyridine (TFMP) isomers highlights their importance as intermediates in producing a variety of bioactive compounds. nih.gov

Targeting Specific Biological Pathways and Receptors

Derivatives of this compound have been instrumental in developing potent and selective inhibitors for a range of biological targets implicated in various diseases.

Androgen Receptor Modulation

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. nih.gov The development of antagonists that can overcome resistance to existing antiandrogen therapies is a significant goal in medicinal chemistry. The trifluoromethyl-substituted pyridine scaffold has been successfully incorporated into potent AR inhibitors.

A notable example, while not a direct derivative of the 3-amine isomer, is Apalutamide, an FDA-approved non-steroidal antiandrogen drug used to treat prostate cancer. Its synthesis involves a core structure derived from a trifluoromethyl-substituted pyridine, highlighting the importance of this motif for AR antagonism. nih.gov The synthesis of Apalutamide utilizes a thiohydantoin core built upon a framework that includes a trifluoromethylphenyl isocyanate component, demonstrating the utility of related building blocks in targeting the AR. nih.gov

Hippo Signaling Pathway and TEAD Inhibition in Cancer Therapeutics

The Hippo signaling pathway is a crucial regulator of organ size and cell proliferation, and its dysregulation is implicated in various cancers. medchemexpress.com The transcriptional coactivators YAP/TAZ, which are downstream effectors of this pathway, interact with TEAD transcription factors to drive the expression of genes that promote tumor growth. medchemexpress.com Inhibiting the YAP/TAZ-TEAD interaction has therefore emerged as a promising strategy for cancer therapy.

Researchers have developed potent covalent inhibitors of TEAD that incorporate a trifluoromethyl pyridine moiety. These "Y-shaped" inhibitors are designed to occupy both the central lipid pocket and an adjacent hydrophilic pocket of the TEAD protein. google.com One such inhibitor, MYF-03-176 , covalently targets a cysteine residue in the palmitoylation pocket of TEAD. google.com Its synthesis involves precursors like 5-(bromomethyl)-2-(trifluoromethyl)pyridine. nih.gov Another related compound, MYF-03-69 , potently and selectively retards the growth of mesothelioma cancer cells that have defective Hippo signaling. nih.gov

| Compound | Target | Biological Activity | Reference |

| MYF-03-69 | pan-TEAD | Potently retards cell growth of NCI-H226 and MSTO-211H mesothelioma cells. | nih.gov |

| MYF-03-176 | pan-TEAD | Selective, cysteine-covalent TEAD inhibitor. | google.com |

| VT107 | pan-TEAD | Inhibits TEAD auto-palmitoylation with an IC50 of 4.93 nM. probechem.com | probechem.comnih.gov |

These findings underscore the potential of trifluoromethyl pyridine derivatives in targeting the Hippo-YAP/TAZ-TEAD signaling axis for cancer treatment.

MALT1 Protease Inhibition in Lymphoma and Autoimmune Diseases

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a key role in NF-κB signaling, a pathway crucial for the survival of certain types of lymphoma, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), and for the activation of immune cells. probechem.com Inhibition of MALT1 protease activity is therefore a promising therapeutic strategy for these conditions.

While many MALT1 inhibitors are based on other heterocyclic systems, the trifluoromethylpyridine scaffold has been explored in this area. For instance, MLT-943 is a potent and selective MALT1 protease inhibitor with a pyrazolopyrimidine core. Although its structure is complex, its chemical formula (C16H14ClF3N6O2) includes a trifluoromethyl group, and related patent literature describes pyridine-containing derivatives as MALT1 inhibitors, some of which bear a trifluoromethyl substituent. abmole.com MLT-943 has been shown to effectively prevent T cell-dependent immune responses in preclinical models.

| Compound | Target | IC50 | Biological Activity | Reference |

| MLT-943 | MALT1 Protease | 40 nM (Jurkat T cells, IL-2 reporter) selleckchem.com; 74 nM (human PBMC, IL-2 release) selleckchem.com | Suppresses anti-collagen antibody production in a rat collagen-induced arthritis model. | selleckchem.com |

The development of these inhibitors highlights the applicability of complex derivatives, potentially including those with a trifluoromethylpyridine feature, in modulating immune responses and treating hematological malignancies.

DDR1 Inhibitory Activity in Cancer and Kidney Diseases

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and is implicated in diseases such as cancer, fibrosis, and kidney disease. Selective inhibition of DDR1 is an attractive therapeutic approach. Derivatives of this compound have been successfully developed as potent and selective DDR1 inhibitors.

One series of compounds, tetrahydrothieno[3,2-c]pyridine derivatives, were prepared directly from this compound. These compounds were found to be potent inhibitors of both DDR1 and DDR2 receptors. Another related inhibitor, 3-[2-(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide , has been co-crystallized with DDR1, revealing the specific interactions between the trifluoromethyl-containing moiety and the kinase domain. nih.gov Furthermore, ureidocoumarin-based inhibitors featuring a 3,5-bis(trifluoromethyl)phenyl group have also shown significant DDR inhibitory activity, emphasizing the importance of the trifluoromethyl substitution pattern for potency. google.com

| Compound Class | Starting Material/Key Feature | Target | Biological Activity | Reference |

| Tetrahydrothieno[3,2-c]pyridines | This compound | DDR1/DDR2 | Potent inhibitors of DDR1 and DDR2 receptors. | |

| Benzamide Derivatives | 3-(Trifluoromethyl)phenyl group | DDR1 | Potent and highly selective DDR1 inhibition. | nih.gov |

| Ureidocoumarins | 3,5-Bis(trifluoromethyl)phenyl group | DDR1/DDR2 | Favorable for DDR inhibition. | google.com |

Interaction with Enzymes and Other Biological Targets

The versatility of the this compound scaffold extends to the inhibition of various other enzymes and receptors critical in disease pathways. The core structure can be readily modified to generate libraries of compounds for screening against diverse biological targets. selleckchem.com

For example, derivatives based on a closely related 5-trifluoromethyl-2-aminopyrimidine core have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). These kinases are important targets in acute myeloid leukemia (AML). Compound 30 from this series showed powerful antiproliferative activity against MV4-11 cells (IC50 < 4 nM) and effectively inhibited the phosphorylation of FLT3 and its downstream effectors. Additionally, compounds like 3-chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine have been investigated as potential enzyme inhibitors and have demonstrated cytotoxic effects in certain cancer cell lines.

| Compound | Core Scaffold | Target(s) | IC50 / Biological Activity | Reference |

| Compound 30 | 5-Trifluoromethyl-2-aminopyrimidine | FLT3-D835Y / CHK1 | 1.1 nM / 2.0 nM | |

| 3-Chloro-N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine | 5-(Trifluoromethyl)pyridin-2-amine | Enzymes, Cancer Cells | Induces cytotoxic effects in certain cancer cell lines. |

Pharmacokinetic and Pharmacodynamic Considerations in Derivative Design

The successful development of a drug candidate hinges not only on its intrinsic potency at the target but also on its ability to reach the target in sufficient concentration and remain there for an adequate duration. This section explores key pharmacokinetic and pharmacodynamic considerations in the design of derivatives based on the this compound scaffold.

Influence of Trifluoromethyl Group on Lipophilicity and Metabolic Stability

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, thereby enhancing its drug-like characteristics. mdpi.comresearchgate.net In the context of this compound derivatives, this substituent exerts a profound influence on lipophilicity and metabolic stability.

Metabolic Stability: A major advantage of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net By blocking a potential site of metabolism on the pyridine ring, the -CF3 group can significantly prolong the drug's plasma half-life, leading to improved pharmacokinetic profiles. mdpi.com The strong electron-withdrawing nature of the -CF3 group can also decrease the electron density of the adjacent aromatic ring, making it less susceptible to oxidative attack. researchgate.net This increased stability reduces the rate of drug clearance, allowing for less frequent dosing and a more sustained therapeutic effect.

| Property | Influence of Trifluoromethyl (-CF3) Group | Reference |

| Lipophilicity (log P) | Generally increases, enhancing membrane permeability. | mdpi.comresearchgate.net |

| Metabolic Stability | Significantly increases due to the high strength of the C-F bond, blocking metabolic oxidation. | mdpi.comresearchgate.net |

| Bioavailability | Can be improved due to enhanced lipophilicity and metabolic stability. | mdpi.comresearchgate.net |

| Binding Affinity | Can be enhanced through favorable interactions with biological targets. | mdpi.com |

Prodrug Strategies for Enhanced Delivery

Prodrug design is a valuable strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor aqueous solubility or limited membrane permeability, which can be challenges for amine-containing compounds. nih.govnih.gov For derivatives of this compound, which contains a primary amino group, several prodrug approaches can be envisioned to enhance delivery.

The primary amino group is often ionizable under physiological conditions, which can limit passive diffusion across cell membranes. nih.gov Prodrug strategies for amines typically involve temporarily masking this group with a promoiety. This modification renders the amine non-basic, increasing its lipophilicity and ability to cross membranes. Once absorbed, the prodrug is designed to undergo enzymatic or chemical conversion back to the active parent amine. nih.gov